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Compound of Interest

Compound Name: N-tert-Butyl-N-methylurea

CAS No.: 216142-80-2

Cat. No.: B14241093

Get Quote

CAS: 216142-80-2 | Formula: C₆H₁₄N₂O | Target MP: 92–94°C[1][2]

Executive Summary
Objective: This guide provides a rigorous technical framework for verifying the identity and

purity of N-tert-Butyl-N-methylurea (1-tert-butyl-1-methylurea). Unlike standard commodity

chemicals, this specific 1,1-disubstituted urea presents a unique thermal profile that

distinguishes it from its precursors and isomers.[2]

The Core Challenge: Researchers often confuse N-tert-Butyl-N-methylurea with its precursor

N-tert-butylurea or its structural isomer N-tert-butyl-N'-methylurea.[2] This confusion can lead to

erroneous usage in synthesis, particularly when the compound is used as a specific

carbamoylating agent or intermediate.[2]

Key Finding: The high-purity standard of N-tert-Butyl-N-methylurea exhibits a sharp melting

point range of 92–94°C.[1][2] This is significantly lower than the mono-substituted N-tert-

butylurea (~185°C), providing a definitive "Go/No-Go" quality gate.[2]
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Technical Specifications & Comparative Analysis
The melting point (MP) is not merely a physical constant; it is a direct readout of the

intermolecular forces governing the crystal lattice.[2] We compare the target compound against

its primary synthesis impurity/alternative.

Table 1: Thermal Performance Comparison

Parameter
Target Product (N-
tert-Butyl-N-
methylurea)

Alternative/Impurity

(N-tert-butylurea)
Significance

CAS Number 216142-80-2 1118-12-3
Distinct chemical

entities.[2]

Melting Point 92–94°C ~185°C (dec) Critical differentiator.

Substitution 1,1-Disubstituted Mono-substituted
Determines H-bonding

capacity.[2]

H-Bond Donors 1 (NH₂) 2 (NH, NH₂)

Fewer donors =

Weaker lattice =

Lower MP.[2]

Lattice Energy Moderate High
Explains the ~90°C

thermal gap.[2]

Mechanistic Insight: Why the Drop?
The dramatic melting point depression (from 185°C to 94°C) upon methylation is causal, not

accidental.[2]

Steric Hindrance: The bulky tert-butyl group combined with the methyl group on the same

nitrogen atom creates significant steric strain, preventing tight crystal packing.[2]

Hydrogen Bonding Disruption: Replacing an N-H bond with an N-Me bond removes a critical

hydrogen bond donor.[2] The crystal lattice relies solely on the remaining primary amine (-

NH₂) interactions, significantly lowering the energy required to transition from solid to liquid.

[2]
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Verification Methodology
To ensure data integrity, we utilize a dual-method approach: Capillary Melting Point for routine

lot release and Differential Scanning Calorimetry (DSC) for definitive characterization.[2]

Workflow Diagram: Quality Assurance Logic
The following diagram outlines the decision logic for accepting a batch based on thermal

analysis.

Sample Intake: 
N-tert-Butyl-N-methylurea

Pre-treatment: 
Vacuum Dry (25°C, 4h)

Method A: 
Capillary MP Determination

Range Check: 
Is MP within 92-94°C?

Method B: 
DSC Analysis 

(Confirm Purity >98%)

Yes (92-94°C)

FAIL (High MP): 
Suspect N-tert-butylurea 
(Incomplete Methylation)

> 95°C

FAIL (Broad Range): 
Suspect Solvent/Moisture

Range > 2°C

PASS: 
Release Lot

Single Endotherm
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Figure 1: Decision tree for thermal validation of N-tert-Butyl-N-methylurea.

Experimental Protocols
Protocol A: Capillary Melting Point (Routine)
Use for rapid purity assessment of synthesized batches.[2]

Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove

surface moisture (hygroscopicity can depress MP).

Loading: Pack a standard capillary tube to a height of 2–3 mm. Ensure the packing is tight to

facilitate heat transfer.[2]

Ramp Rate:

Fast Ramp: 10°C/min up to 80°C.[2]

Critical Ramp: 1.0°C/min from 80°C to 100°C.[2]

Observation:

Onset: First visible liquid droplet.[2]

Clear Point: Complete disappearance of solid.[2]

Acceptance Criteria: The range (Clear Point - Onset) must be ≤ 2.0°C, centered within 92–

94°C.[2]

Protocol B: Differential Scanning Calorimetry (DSC)
Use for "Gold Standard" verification and thermodynamic purity calculation.[2]

Instrument: Calibrated DSC (Indium/Zinc standards).

Pan: Hermetically sealed aluminum pan (prevents sublimation).

Atmosphere: Nitrogen purge (50 mL/min).
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Program: Equilibrate at 25°C → Ramp 5°C/min to 120°C.

Analysis: Integrate the endothermic melting peak.

Peak Onset: Should align with 92°C.

Peak Max: Typically ~93.5°C.[2]

Purity Calculation: Use the Van't Hoff equation based on peak shape analysis.[2]

Synthesis Pathway & Impurity Origin[2]
Understanding where impurities come from is essential for interpreting MP data.[2] The target

compound is typically synthesized via the reaction of N-methyl-tert-butylamine with a cyanate

source.[1][2]

N-methyl-tert-butylamine

Acidic Conditions 
(H+)

Potassium Cyanate 
(KOCN)

TARGET: 
N-tert-Butyl-N-methylurea 

(MP: 92-94°C)
Major Path

IMPURITY: 
N-tert-butylurea 

(MP: ~185°C)

If Demethylation 
occurs (Rare)

Click to download full resolution via product page

Figure 2: Synthesis pathway highlighting the target product and potential high-melting

impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-tert-Butyl-N-methylurea|High-Purity Research Chemical [benchchem.com]

2. N-Butyl-N'-methylurea | C6H14N2O | CID 96349 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Comparison Guide: Melting Point Verification
of N-tert-Butyl-N-methylurea]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14241093/docs#technical-comparison-guide-melting-
point-verification-of-n-tert-butyl-n-methylurea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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